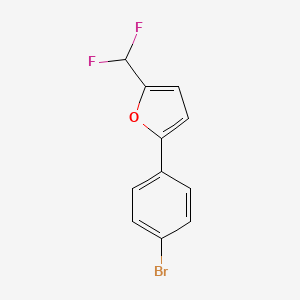

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

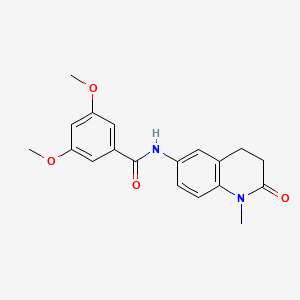

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (MTC) is an organic compound that is widely used in scientific research due to its unique properties. MTC is a member of the thiazole family of compounds, which are characterized by the presence of a sulfur atom in their structure. MTC has a wide range of applications in the medical, pharmaceutical, and food industries, as well as in research laboratories. Its unique properties make it a valuable tool for scientists and researchers.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has been utilized in various synthetic and structural studies. For instance, it was involved in the transformation into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its utility in synthesizing novel compounds (Žugelj et al., 2009). The synthesis and structure of 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester were reported, highlighting its significance in crystallographic studies (Kennedy et al., 1999).

Antiproliferative and Anticancer Activity

This compound has shown potential in anticancer research. A study synthesized new thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells MCF7. The antiproliferative activity of these compounds was noteworthy, with some showing comparable activity to standard chemotherapy drugs (Sonar et al., 2020).

Central Nervous System Applications

In the realm of neuroscience, a derivative of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate was used as a potent selective serotonin-3 receptor antagonist. It was found to effectively penetrate the blood-brain barrier, indicating its potential as a tool in both in vitro and in vivo studies of the central nervous system (Rosen et al., 1990).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been used in the synthesis of various pharmacologically active compounds. For instance, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives was reported, with some compounds showing in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be hypothesized that this compound may have multiple effects at the molecular and cellular levels

Propriétés

IUPAC Name |

methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXPOVCGXSESCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2371132.png)

![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)

![Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2371144.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)